molecular formula C19H32N6O B4326759 N-CYCLOHEXYL-N-[4-(CYCLOHEXYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]AMINE

N-CYCLOHEXYL-N-[4-(CYCLOHEXYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]AMINE

Cat. No.: B4326759
M. Wt: 360.5 g/mol
InChI Key: AQQCCSZOGTUWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-dicyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with morpholine and dicyclohexylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dicyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with morpholine and dicyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and converted into the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-dicyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazine derivatives, while reduction can produce reduced triazine compounds. Substitution reactions typically result in the formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

N,N’-dicyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-dicyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-dicyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-N,4-N-dicyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O/c1-3-7-15(8-4-1)20-17-22-18(21-16-9-5-2-6-10-16)24-19(23-17)25-11-13-26-14-12-25/h15-16H,1-14H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQCCSZOGTUWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-CYCLOHEXYL-N-[4-(CYCLOHEXYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]AMINE
Reactant of Route 2
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N-CYCLOHEXYL-N-[4-(CYCLOHEXYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]AMINE
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N-CYCLOHEXYL-N-[4-(CYCLOHEXYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]AMINE
Reactant of Route 4
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N-CYCLOHEXYL-N-[4-(CYCLOHEXYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]AMINE
Reactant of Route 5
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N-CYCLOHEXYL-N-[4-(CYCLOHEXYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]AMINE
Reactant of Route 6
N-CYCLOHEXYL-N-[4-(CYCLOHEXYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]AMINE

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